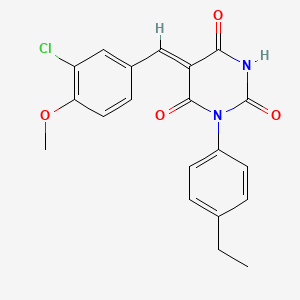

![molecular formula C23H20ClF3N2O3S B4961557 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4961557.png)

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of sulfonamides, a group known for their diverse chemical and biological properties. Sulfonamides like this one are of interest in various fields of chemistry and pharmacology due to their structural complexity and potential for a wide range of applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the nucleophilic substitution reactions of suitable aryl halides with sulfonamide groups. Specific methodologies can include the use of phase transfer catalysts or metal-free thiophile systems for the activation of thioglycosides, leading to the formation of glycosyl triflates at low temperatures. These processes underscore the compound's synthesis flexibility and potential for derivatization (Crich & Smith, 2000; Abu-Abdoun, 2023).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including our compound of interest, is characterized by X-ray crystallography. This technique reveals that these molecules often crystallize in specific space groups, with the sulfonamide group playing a crucial role in determining the molecule's overall geometry and intermolecular interactions (Adamovich et al., 2017).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including chlorosulfonation, which is pivotal for introducing sulfonyl chloride groups into the molecule. This reaction is essential for further chemical modifications and enhances the molecule's reactivity towards nucleophiles (Cremlyn et al., 1992).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are closely tied to their molecular structure. For instance, the introduction of trifluoromethyl groups can significantly impact the compound's solubility and thermal stability, making them suitable for various applications (Yang et al., 2005).

Chemical Properties Analysis

The chemical behavior of sulfonamides, including reactivity towards nucleophiles and electrophiles, is governed by the electronic nature of the sulfonamide group and the substituents on the aromatic rings. Studies have shown that these compounds can undergo selective reactions, leading to the formation of complex structures with potential biological activities (Yan et al., 2018).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClF3N2O3S/c1-16-6-8-17(9-7-16)14-29(33(31,32)19-12-10-18(24)11-13-19)15-22(30)28-21-5-3-2-4-20(21)23(25,26)27/h2-13H,14-15H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAUGPUGDBNVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4961475.png)

![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)

![1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)

![4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4961508.png)

![11-(2,5-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4961529.png)

![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961534.png)

![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4961536.png)

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-methyl-2-thiophenecarboxamide](/img/structure/B4961542.png)

![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4961559.png)

![N-(2-fluorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4961565.png)

![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4961568.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4961576.png)